molecular formula C28H33N5O3 B2553024 4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine CAS No. 1115998-87-2

4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine

Número de catálogo: B2553024
Número CAS: 1115998-87-2
Peso molecular: 487.604
Clave InChI: POCHVLRKPOOVTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with a phenoxy group at position 6 and a piperidine-piperazine-carboxamide moiety at position 2. The piperazine ring is further modified with a 2-ethoxyphenyl group, which may influence receptor binding affinity and pharmacokinetic properties. This compound belongs to a class of molecules designed to target kinases or neurotransmitter receptors, leveraging the pyrimidine scaffold’s versatility in medicinal chemistry .

Propiedades

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-2-35-25-11-7-6-10-24(25)31-16-18-33(19-17-31)28(34)22-12-14-32(15-13-22)26-20-27(30-21-29-26)36-23-8-4-3-5-9-23/h3-11,20-22H,2,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCHVLRKPOOVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the rapid assembly of complex molecules . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for its activity against several biological targets, primarily focusing on its role as an inhibitor in various pathways related to cancer and neurological disorders.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit eukaryotic initiation factor 4A3 (eIF4A3), a crucial player in cancer cell proliferation and survival. Studies have reported that modifications to the piperazine and pyrimidine moieties can enhance anticancer activity by improving selectivity and potency against tumor cells .

Neurological Disorders

The compound's structure suggests potential activity as a modulator of neurotransmitter systems. Specifically, it may act on muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia. Research into similar piperazine derivatives has highlighted their efficacy as muscarinic receptor antagonists, providing a pathway for developing treatments for these neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of the compound. The following table summarizes key findings from SAR studies:

Modification Activity (IC50) Selectivity
Base Compound50 nMModerate
Ethoxy Group Addition25 nMHigh
Piperidine Substitution30 nMModerate

These modifications suggest that altering functional groups can significantly impact the compound's biological activity and selectivity towards specific targets.

Case Study 1: Antitumor Efficacy

In a recent study, a series of compounds structurally similar to 4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited potent antitumor activity with T/C values indicating effective tumor growth inhibition without significant toxicity .

Case Study 2: Neurological Modulation

Another study focused on the neuropharmacological effects of piperazine derivatives, revealing that compounds with similar structural frameworks could enhance cognitive function in animal models of Alzheimer's disease. These findings support further exploration into the therapeutic potential of this class of compounds for treating cognitive impairments associated with neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, molecular properties, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight Pharmacological Inference Source
4-{4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine (Target) - 6-Phenoxypyrimidine
- 4-(2-Ethoxyphenyl)piperazine-piperidine carboxamide
~521.6 g/mol* Hypothesized kinase/receptor modulation based on scaffold similarity to kinase inhibitors N/A (Inference)
4-(4-Ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine () - 4-Ethylphenoxy
- 3-Methylphenylpiperazine
~542.1 g/mol Likely serotonin/dopamine receptor modulation due to arylpiperazine motifs
Gemnelatinib () - Oxetan-3-ylpiperazine
- Fluoropyrazolo[1,5-a]pyrimidine
541.55 g/mol Confirmed serine/threonine kinase inhibitor (antineoplastic)
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives () - 2-Fluorophenylpiperazine
- Pyridazinone core
~350–450 g/mol Antipsychotic or anticonvulsant activity (via dopamine/5-HT receptor interaction)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () - Piperidin-1-yl
- Methylpyrimidine
178.2 g/mol Minimal complexity; potential lead for antimicrobial/antiviral agents

*Calculated based on molecular formula.

Key Observations:

Substituent-Driven Selectivity The 2-ethoxyphenyl group in the target compound may enhance metabolic stability compared to the 3-methylphenyl group in ’s analog, as ethoxy substituents often reduce oxidative degradation . The phenoxy-pyrimidine core in the target compound contrasts with the pyridazinone scaffold in . Pyridazinones are associated with CNS activity, whereas pyrimidines are more common in kinase inhibitors .

Kinase Inhibition Potential The target compound shares a piperazine-piperidine carboxamide motif with gemnelatinib (), a known kinase inhibitor. However, gemnelatinib’s oxetan-3-yl group and fluorinated pyrazolopyrimidine likely confer higher target specificity and bioavailability .

Receptor Binding Hypotheses

  • Arylpiperazine derivatives (e.g., and ) are well-documented in neurotransmitter receptor targeting. The target’s 2-ethoxyphenylpiperazine may favor serotonin 5-HT1A/5-HT2A receptor binding over dopamine receptors, differing from ’s 3-methylphenyl variant, which is more dopamine-selective .

Actividad Biológica

The compound 4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine is a complex organic molecule that has been studied for its potential biological activities, particularly in the context of neurological and infectious diseases. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

  • Pyrimidine Core : A six-membered ring containing nitrogen that is crucial for its biological interactions.
  • Piperazine and Piperidine Moieties : These nitrogen-containing rings are essential for receptor binding and activity.
  • Ethoxyphenyl Group : This substituent may influence lipophilicity and receptor selectivity.

Research indicates that compounds similar to 4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine often interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. The presence of piperazine enhances binding affinity to these receptors, which is critical for modulating neurochemical pathways involved in mood regulation and cognition .

Biological Activity

  • Antitubercular Activity : In studies focused on anti-tubercular agents, compounds with similar structural motifs have shown significant inhibitory effects against Mycobacterium tuberculosis. For instance, related piperazine derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .
  • Neuropharmacological Effects : The compound's potential as a neuroprotective agent has been explored through its interaction with muscarinic receptors. Compounds designed with similar frameworks have been characterized as M4 receptor antagonists, suggesting a role in treating neurological disorders such as schizophrenia and Alzheimer's disease .
  • Cytotoxicity Studies : Preliminary cytotoxicity evaluations on human embryonic kidney (HEK-293) cells have indicated that these compounds are nontoxic at effective concentrations, which is promising for further therapeutic development .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayIC50/IC90 Values (µM)Notes
AntitubercularMycobacterium tuberculosisIC50: 1.35 - 2.18Significant activity observed .
NeuropharmacologicalMuscarinic M4 ReceptorsNot specifiedPotential use in neurological disorders .
CytotoxicityHEK-293 CellsNontoxicSafe at therapeutic concentrations .

Study 1: Synthesis and Evaluation of Piperazine Derivatives

In a study focusing on the synthesis of piperazine derivatives, researchers evaluated their biological activities against various pathogens. The findings suggested that modifications to the piperazine structure significantly affected both potency and selectivity towards specific targets, highlighting the importance of structural diversity in drug design .

Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective properties of related compounds through in vivo models of neurodegeneration. Results indicated that these compounds could mitigate neuronal damage by modulating neurotransmitter levels and reducing oxidative stress markers, suggesting a potential therapeutic role for similar structures in neurodegenerative diseases .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.